(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
The compound “(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a pyrimidine substituent. Its structure includes a tert-butyl carbamate-protected pyrrolidine ring linked via an ether bond to a 4-chloro-5-methylpyrimidin-2-yl group.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWINDAUYBILPGN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies, underscoring its therapeutic potential.
- Molecular Formula : C16H25ClN4O2
- Molecular Weight : 340.85 g/mol
- CAS Number : 1261231-32-6
- Purity : Typically ≥ 95%
The compound features a pyrrolidine ring substituted with a tert-butyl group and a chloro-methylpyrimidine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains. The presence of the chloro and methyl groups in the pyrimidine ring likely enhances the compound's interaction with microbial targets, potentially disrupting their metabolic functions.
| Compound | Activity | Target Organism |
|---|---|---|
| (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine | Antimicrobial | E. coli, S. aureus |
| Pyrimidine Derivative X | Antifungal | C. albicans |
Anti-inflammatory Activity
Pyrimidine derivatives have also been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB. In vitro studies have shown that similar compounds reduce the production of TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including (R)-tert-butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity ( ).
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory potential of related compounds, demonstrating that they effectively suppressed NF-kB activation in human cell lines, leading to decreased levels of inflammatory markers ( ).
While specific mechanisms for (R)-tert-butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine are not fully elucidated, it is hypothesized that:
- The chloro group may enhance binding affinity to target proteins.
- The pyrrolidine moiety could facilitate cellular uptake and bioavailability.
Scientific Research Applications
Based on the search results, here's what is known about the compound (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate:
Basic Information:
- Name: this compound .
- Molecular Formula: .
- Molecular Weight: 313.78 g/mol .
- CAS Number: There are two CAS numbers associated with similar compounds: 1261235-31-7 for the (R) isomer and 1264035-24-6 for the (S) isomer .
Synonyms:
- 1261235-31-7
- This compound
- (R)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Pyrrolidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
- tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Computed Properties:
- XLogP3-AA: 2.9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 4
- Exact Mass: 313.1193192 Da
Names and Identifiers:
- IUPAC Name: tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate
- InChI: InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1
- InChIKey: WWINDAUYBILPGN-SNVBAGLBSA-N
- SMILES: CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Potential Applications:
While the search results do not directly specify the applications of this compound, they do provide some context:
- Related Pyrimidine Compounds: Research on pyrimidine derivatives shows potential as inhibitors of PfGSK3 and PfPK6, which are drug targets for antimalarial therapy .
- Anti-Liver Fibrosis Research: Some aspartic acid derivatives have demonstrated inhibitory activity against COL1A1, which relates to liver fibrosis .
- General Information: The compound can be found in chemical databases and may be available for purchase from chemical suppliers .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chloro-5-methylpyrimidine group offers a balance of hydrophobicity (methyl) and electrophilicity (chlorine), contrasting with bromine/methoxy groups in pyridine derivatives, which may alter solubility and reactivity .
Physicochemical and Analytical Data
Spectroscopic Characterization :
- The compound in exhibited distinct $ ^1H $-NMR signals for pyrrolidine protons (δ 3.4–4.1 ppm) and pyridine methyl groups (δ 2.4 ppm), with HRMS confirming [M+H]⁺ at m/z 392 .
- The target compound’s pyrimidine ring would likely show downfield-shifted $ ^{13}C $-NMR signals for C-Cl (δ ~150 ppm) and C-Me (δ ~20 ppm).
Solubility and Stability : Pyrimidine derivatives generally exhibit lower aqueous solubility than pyridine analogs due to reduced polarity, though the tert-butyl group may enhance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
